Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate (CAS 1427418-38-9) is a C7-methyl-substituted pyrazolo[1,5-a]pyridine heteroaromatic building block featuring a methyl ester at the 6-position and a methyl group at the 7-position. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives reported as PI3K inhibitors (p110α IC₅₀ 0.9 nM) , RET kinase inhibitors , and hDHODH inhibitors.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11908730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=CC=NN12)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)4-3-8-5-6-11-12(7)8/h3-6H,1-2H3
InChIKeyRXQBJJNGBUYBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate: C7-Methyl-Substituted Heteroaromatic Building Block Profile


Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate (CAS 1427418-38-9) is a C7-methyl-substituted pyrazolo[1,5-a]pyridine heteroaromatic building block featuring a methyl ester at the 6-position and a methyl group at the 7-position . The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives reported as PI3K inhibitors (p110α IC₅₀ 0.9 nM) [1], RET kinase inhibitors [2], and hDHODH inhibitors [3]. The C7-methyl and C6-carboxylate substitution pattern distinguishes this compound from more common C2-, C3-, or C5-substituted analogs, establishing it as a specialized intermediate for applications where substitution at the pyridine ring periphery is required [4].

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate in Regiospecific Applications


Generic substitution of pyrazolo[1,5-a]pyridine building blocks is precluded by the compound's specific C7-methyl and C6-carboxylate substitution pattern, which differs fundamentally from more common C2-, C3-, or C5-functionalized analogs . This regiochemical arrangement positions the ester handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction) while the C7-methyl group provides steric and electronic modulation distinct from unsubstituted or halogen-substituted analogs [1]. In patent WO2021115457A9, pyrazolo[1,5-a]pyridine derivatives with specific substitution patterns are claimed as RET kinase inhibitors where precise regiochemistry determines target engagement [2]. The presence of both C7-methyl and C6-carboxylate groups enables downstream transformations that C2- or C5-substituted analogs cannot replicate without additional synthetic steps, directly impacting synthetic route efficiency and final product identity.

Quantitative Differentiation Evidence for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate versus Structural Analogs


C7-Methyl Substitution Confers Unique Regiochemical Identity versus C2- and C5-Substituted Pyrazolo[1,5-a]pyridine Analogs

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate features substitution at the 7-position (pyridine ring) and 6-position (ester), whereas the majority of commercially available pyrazolo[1,5-a]pyridine building blocks bear substitution at the 2-, 3-, or 5-positions . The pyrazolo[1,5-a]pyridine core has been extensively studied for PI3K inhibition, with 5x (p110α IC₅₀ 0.9 nM) demonstrating that substituent position critically determines potency [1]. The C7-methyl group introduces steric hindrance adjacent to the C6-carboxylate that is absent in C2-methyl or unsubstituted analogs, affecting both reactivity in subsequent cross-coupling reactions and binding interactions in target engagement [2].

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Purity Specification Differentiation: NLT 98% (MolCore) versus 97% (Bidepharm) for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Commercial suppliers report differing purity specifications for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate. MolCore specifies NLT 98% purity under ISO certification , whereas Bidepharm lists 97% purity for the same compound (catalog BD490881) . Chemenu also lists 97% purity (catalog CM271182) . The 1% absolute purity difference may be critical for applications requiring high-fidelity reaction outcomes, such as multistep medicinal chemistry campaigns where impurity accumulation can compromise downstream product purity.

Quality Control Procurement Analytical Chemistry

Analytical Documentation Differentiation: ISO-Certified QC Data versus Standard Certificate of Analysis for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Supplier documentation standards differ significantly. MolCore provides ISO-certified quality control data including NMR and HPLC analytical reports . Bidepharm offers NMR, HPLC, and GC batch testing reports . For pharmaceutical R&D procurement requiring GMP-aligned documentation or publication-ready characterization data, the availability of ISO-certified analytical packages versus standard certificates of analysis represents a quantifiable differentiation in documentation rigor.

Analytical Chemistry Regulatory Compliance Quality Assurance

C6-Carboxylate Ester Provides Synthetic Versatility Distinct from C6-Unsubstituted or C6-Halogenated Pyrazolo[1,5-a]pyridine Analogs

The C6-methyl carboxylate ester in Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate enables direct conversion to carboxylic acid (hydrolysis), primary amide (ammonolysis), or hydroxymethyl (reduction) derivatives without requiring pre-functionalization of the pyrazolo[1,5-a]pyridine core [1]. In contrast, C6-unsubstituted or C6-halogenated pyrazolo[1,5-a]pyridine analogs require additional synthetic steps (e.g., lithiation/carboxylation or palladium-catalyzed carbonylation) to install a carboxylate equivalent, increasing step count and reducing overall yield [2]. The ester functionality also serves as a directing group for regioselective functionalization at adjacent positions [3].

Synthetic Chemistry Building Block Utility Functional Group Interconversion

Commercial Availability and Sourcing Differentiation: Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate versus Less Accessible Regioisomers

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is commercially available from multiple suppliers (MolCore, Bidepharm, Chemenu) , whereas closely related regioisomers such as 5-methylpyrazolo[1,5-a]pyridine-6-carboxylate or 7-methylpyrazolo[1,5-a]pyridine-5-carboxylate show limited or no commercial availability. This supply chain differentiation reduces lead time for procurement and eliminates the need for custom synthesis, which typically requires 4-12 weeks and carries higher cost and uncertainty.

Supply Chain Procurement Chemical Sourcing

Precedented Utility in Medicinal Chemistry Scaffolds: Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate as a Documented Intermediate in Patent Literature

The 7-methylpyrazolo[1,5-a]pyridin-6-yl motif has been documented as a synthetic intermediate in patented drug discovery programs. Example 164 of a synthetic protocol describes the use of tert-butyl 5-(7-methylpyrazolo[1,5-a]pyridin-6-yl)spiro[3H-benzofuran-2,4′-piperidine]-1′-carboxylate, demonstrating that the C7-methyl-substituted pyrazolo[1,5-a]pyridine core is incorporated into biologically relevant spirocyclic scaffolds . This precedent establishes the compound's utility in constructing drug-like molecules, whereas unsubstituted or differently substituted pyrazolo[1,5-a]pyridine analogs may lack equivalent documented applications.

Patent Literature Drug Discovery Synthetic Intermediate

Optimal Application Scenarios for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Programs Requiring C7-Methyl Pyrazolo[1,5-a]pyridine Scaffolds with Pre-installed Carboxylate Functionality

Suitable for drug discovery programs targeting kinases (PI3K, RET) or hDHODH where the pyrazolo[1,5-a]pyridine core with C7-methyl and C6-carboxylate substitution provides a regiospecifically defined scaffold. The pre-installed ester enables direct conversion to amides, acids, or alcohols without additional functionalization steps, as supported by the synthetic versatility of this substitution pattern [1][2].

Pharmaceutical R&D Requiring ISO-Certified High-Purity Building Blocks with Full Analytical Documentation

Recommended for pharmaceutical R&D and medicinal chemistry laboratories where purity specifications (NLT 98% vs. 97%) and analytical documentation standards (ISO certification) are critical selection criteria. The 1% absolute purity difference and ISO-certified QC data support reproducible multistep syntheses and reduce impurity-related variability .

Time-Sensitive Research Programs Requiring Immediate Availability of Regiospecifically Functionalized Pyrazolo[1,5-a]pyridines

Ideal for research programs with compressed timelines where custom synthesis of regioisomeric analogs (4-12 weeks lead time) is impractical. Multi-supplier commercial availability ensures supply chain redundancy and rapid procurement, reducing project delays associated with single-source or custom-synthesized building blocks .

Synthetic Chemistry Programs Validated by Patent-Documented Reaction Conditions

Applicable for synthetic chemistry groups seeking building blocks with documented precedent in patented drug discovery programs. The 7-methylpyrazolo[1,5-a]pyridin-6-yl motif has been utilized in spirocyclic scaffold synthesis (Example 164), providing validated reaction conditions and reducing synthetic route development risk .

Technical Documentation Hub

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